molecular formula C18H17N3O3 B278767 N-(4-methoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)propanamide

N-(4-methoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)propanamide

カタログ番号 B278767
分子量: 323.3 g/mol
InChIキー: QWXLIOXJSYENRI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-methoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)propanamide, commonly known as AG-1478, is a synthetic molecule that belongs to the class of tyrosine kinase inhibitors. It was first synthesized in 1994 by scientists at Pfizer, and since then, it has been extensively studied for its potential use in cancer therapy.

作用機序

AG-1478 specifically targets the ATP-binding site of EGFR tyrosine kinase, thereby inhibiting its activity. This leads to the inhibition of downstream signaling pathways that are involved in cell growth and survival. AG-1478 has been shown to induce cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling.
Biochemical and Physiological Effects:
AG-1478 has been shown to have potent anti-tumor activity in various cancer cell lines, both in vitro and in vivo. It has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in cancer cells. AG-1478 has also been shown to inhibit tumor growth in animal models of cancer.

実験室実験の利点と制限

AG-1478 is a potent and specific inhibitor of EGFR tyrosine kinase, making it a valuable tool for studying the role of EGFR signaling in cancer. However, it has some limitations in lab experiments, such as its low solubility in water and its potential toxicity to non-cancer cells.

将来の方向性

There are several future directions for the study of AG-1478. One area of research is the development of more potent and selective EGFR inhibitors that can overcome the limitations of AG-1478. Another area of research is the identification of biomarkers that can predict the response of tumors to EGFR inhibitors, including AG-1478. Additionally, the combination of AG-1478 with other cancer therapies, such as chemotherapy and immunotherapy, is an area of active investigation. Finally, the use of AG-1478 in preclinical studies to identify novel targets for cancer therapy is an area of future research.

合成法

The synthesis of AG-1478 involves the reaction of 4-methoxyphenylhydrazine with 2,3-dichloroquinoxaline in the presence of potassium carbonate to obtain 4-methoxyphenylquinoxaline. This intermediate is then reacted with ethyl 2-bromoacetate in the presence of sodium hydride to obtain ethyl 2-(4-methoxyphenyl)quinazoline-4-carboxylate. Finally, the carboxylate group is converted to an amide using propanoyl chloride to obtain AG-1478.

科学的研究の応用

AG-1478 has been extensively studied for its potential use in cancer therapy, specifically in the treatment of tumors that are dependent on epidermal growth factor receptor (EGFR) signaling. It has been shown to inhibit the activity of EGFR tyrosine kinase, which is involved in the regulation of cell growth, differentiation, and survival. AG-1478 has been studied in various cancer cell lines, including breast, lung, and colon cancer, and has shown promising results in inhibiting tumor growth.

特性

分子式

C18H17N3O3

分子量

323.3 g/mol

IUPAC名

N-(4-methoxyphenyl)-2-(4-oxoquinazolin-3-yl)propanamide

InChI

InChI=1S/C18H17N3O3/c1-12(17(22)20-13-7-9-14(24-2)10-8-13)21-11-19-16-6-4-3-5-15(16)18(21)23/h3-12H,1-2H3,(H,20,22)

InChIキー

QWXLIOXJSYENRI-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=CC=C(C=C1)OC)N2C=NC3=CC=CC=C3C2=O

正規SMILES

CC(C(=O)NC1=CC=C(C=C1)OC)N2C=NC3=CC=CC=C3C2=O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。